molecular formula C15H10O4 B12912703 3(2h)-Benzofuranone, 2-benzoyl-2-hydroxy- CAS No. 54756-24-0

3(2h)-Benzofuranone, 2-benzoyl-2-hydroxy-

Cat. No.: B12912703
CAS No.: 54756-24-0
M. Wt: 254.24 g/mol
InChI Key: ZSNAQKHFOTVTFV-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- is a chemical compound known for its unique structure and properties It belongs to the class of benzofuranones, which are characterized by a fused benzene and furan ring system

Preparation Methods

The synthesis of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of benzofuranone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yield and purity.

Chemical Reactions Analysis

3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced into the benzene ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- can be compared with other similar compounds, such as:

    Benzofuran: While benzofuran shares the fused benzene and furan ring system, it lacks the benzoyl and hydroxy substituents, which contribute to the unique properties of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-.

    Coumarin: Coumarin is another compound with a similar ring structure, but it differs in its functional groups and biological activities.

    Flavonoids: These compounds also contain a benzofuranone core but have additional substituents that influence their chemical and biological properties.

The uniqueness of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- lies in its specific substituents and the resulting properties, making it a valuable compound for various applications.

Properties

CAS No.

54756-24-0

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

2-benzoyl-2-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H10O4/c16-13(10-6-2-1-3-7-10)15(18)14(17)11-8-4-5-9-12(11)19-15/h1-9,18H

InChI Key

ZSNAQKHFOTVTFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2(C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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